REACTION_SMILES
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[CH2:17]1[CH2:18][CH2:19][C:20]2=[N:25][CH2:24][CH2:23][CH2:22][N:21]2[CH2:26][CH2:27]1.[CH3:1][C:2](=[CH:3][C:4](=[O:5])[c:6]1[cH:7][n:8][cH:9][cH:10][cH:11]1)[CH3:12].[ClH:28].[N+:13](=[O:14])([O-:15])[CH3:16]>>[CH3:1][C:2]([CH2:3][C:4](=[O:5])[c:6]1[cH:7][n:8][cH:9][cH:10][cH:11]1)([CH3:12])[CH2:16][N+:13](=[O:14])[O-:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CC(=O)c1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CC(C)(CC(=O)c1cccnc1)C[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |